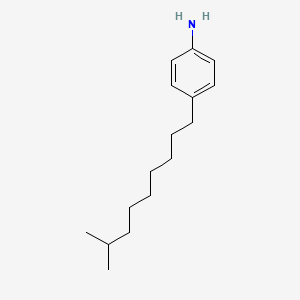

4-(8-Methylnonyl)aniline

Description

Structure

3D Structure

Properties

CAS No. |

68411-48-3 |

|---|---|

Molecular Formula |

C16H27N |

Molecular Weight |

233.39 g/mol |

IUPAC Name |

4-(8-methylnonyl)aniline |

InChI |

InChI=1S/C16H27N/c1-14(2)8-6-4-3-5-7-9-15-10-12-16(17)13-11-15/h10-14H,3-9,17H2,1-2H3 |

InChI Key |

VTDJVUVSXKGADB-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCC1=CC=C(C=C1)N |

Canonical SMILES |

CC(C)CCCCCCCC1=CC=C(C=C1)N |

Other CAS No. |

68411-48-3 |

physical_description |

Liquid |

Pictograms |

Acute Toxic; Irritant |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 4 8 Methylnonyl Aniline and Analogues

Strategies for Carbon-Nitrogen Bond Formation in Alkyl Anilines

The primary challenge in synthesizing 4-(8-Methylnonyl)aniline lies in the efficient and selective formation of the bond between the aniline (B41778) nitrogen and the alkyl chain. Two predominant strategies have emerged as highly effective: the reductive amination of long-chain carbonyl compounds and the palladium-catalyzed cross-coupling of aryl and alkyl fragments.

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is subsequently reduced to the target amine. researchgate.netliv.ac.uk This one-pot procedure is highly valued for its efficiency and atom economy. nih.gov To synthesize this compound, this would typically involve the reaction of aniline with 8-methylnonanal or a related long-chain ketone.

Catalytic hydrogenation represents a green and efficient method for the reduction step in reductive amination. rsc.org This process utilizes molecular hydrogen (H₂) as the reducing agent in the presence of a metal catalyst.

The reaction proceeds by first forming an imine from the condensation of the long-chain aldehyde or ketone with aniline. This intermediate is then hydrogenated over the catalyst surface to yield the final secondary amine. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. More recently, catalysts based on less precious metals, such as copper, have also been shown to be effective. rsc.org

Key parameters that influence the reaction's success include hydrogen pressure, temperature, solvent, and the choice of catalyst. A significant challenge is managing selectivity, as the catalyst can also promote the reduction of the carbonyl group to an alcohol or, under harsh conditions, the hydrogenation of the aromatic ring. liv.ac.uk

Table 1: Catalytic Transfer Hydrogenation for Reductive Amination of Ketones with Nitroarenes (Analogous System)

| Entry | Ketone Substrate | Nitroarene Substrate | Catalyst System | Yield (%) |

| 1 | 4-Phenylbutan-2-one | 1-Nitro-4-propylbenzene | [CpIrCl₂]₂ / B₂(OH)₄ | 85 |

| 2 | Cyclohexanone | 1-Nitro-4-propylbenzene | [CpIrCl₂]₂ / B₂(OH)₄ | 91 |

| 3 | 4-tert-Butylcyclohexanone | 1-Nitro-4-propylbenzene | [CpIrCl₂]₂ / B₂(OH)₄ | 93 |

| 4 | Heptan-2-one | 1-Nitro-4-propylbenzene | [CpIrCl₂]₂ / B₂(OH)₄ | 88 |

| 5 | 1-Phenylethan-1-one | 1-Nitro-4-propylbenzene | [Cp*IrCl₂]₂ / B₂(OH)₄ | 84 |

Data sourced from analogous iridium-catalyzed transfer hydrogenation systems, which provide a model for the reductive coupling of aliphatic ketones and aniline precursors. nih.gov

While catalytic hydrogenation is effective, a variety of chemical reducing agents offer milder reaction conditions and different selectivity profiles. These reagents are often based on boron hydrides. mdma.ch

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a particularly mild and selective reducing agent favored for reductive aminations. organic-chemistry.orgacs.org Unlike more powerful reagents like sodium borohydride (NaBH₄), NaBH(OAc)₃ does not readily reduce aldehydes or ketones but is highly effective at reducing the protonated imine (iminium ion) intermediate. mdma.chacs.org This selectivity is crucial for one-pot reactions, as it minimizes the formation of alcohol side products. acs.org The reaction is typically performed in a solvent like 1,2-dichloroethane (DCE), often with a catalytic amount of acetic acid to facilitate imine formation. organic-chemistry.org This method is compatible with a wide range of functional groups. organic-chemistry.org

Sodium Cyanoborohydride (NaBH₃CN): Historically, NaBH₃CN was a widely used reagent for this transformation. Its reactivity is pH-dependent; at mildly acidic conditions (pH 6-8), it reduces imines much faster than ketones. mdma.ch However, its high toxicity and the potential for cyanide contamination in the final product have led to its replacement by safer alternatives like NaBH(OAc)₃. mdma.ch

Table 2: Reductive Amination of Carbonyls with Anilines using Sodium Triacetoxyborohydride

| Entry | Carbonyl Compound | Amine | Conditions | Yield (%) |

| 1 | Cyclohexanone | Aniline | NaBH(OAc)₃, DCE, AcOH | 98 |

| 2 | Heptanal | Aniline | NaBH(OAc)₃, DCE | 95 |

| 3 | Propiophenone | 4-Chloroaniline | NaBH(OAc)₃, DCE, AcOH | 92 |

| 4 | Cyclopentanone | 4-Nitroaniline | NaBH(OAc)₃, DCE, AcOH | 96 |

| 5 | Isovaleraldehyde | Aniline | NaBH(OAc)₃, DCE | 96 |

Data synthesized from representative examples of the Abdel-Magid/Maryanoff protocol, demonstrating the broad applicability to various ketones and aldehydes with substituted anilines. mdma.chorganic-chemistry.orgscribd.com

The Buchwald-Hartwig amination is a powerful transition-metal-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, and it stands as a leading method for the synthesis of aryl amines. wikipedia.orglibretexts.org This reaction has revolutionized synthetic chemistry by allowing for the coupling of aryl halides or triflates with a vast array of amines, including those for which classical methods like nucleophilic aromatic substitution are ineffective. wikipedia.orgacsgcipr.org

For the synthesis of this compound, two general approaches are feasible:

Coupling of a 4-substituted aniline (e.g., 4-bromoaniline) with an 8-methylnonyl organometallic reagent or halide.

Coupling of a 4-(8-methylnonyl)aryl halide (e.g., 1-bromo-4-(8-methylnonyl)benzene) with ammonia or an ammonia equivalent.

The catalytic cycle of the Buchwald-Hartwig amination is well-established. libretexts.orgyoutube.com It typically begins with a Palladium(0) catalyst, which undergoes oxidative addition into the aryl-halide bond to form a Pd(II) complex. Following coordination of the amine and deprotonation by a base, a Pd(II)-amido complex is formed. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. libretexts.org

The choice of palladium source, ligand, base, and solvent is critical for a successful transformation. Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄), is required to facilitate the deprotonation of the amine. libretexts.org

The success and broad applicability of the Buchwald-Hartwig amination are largely due to the development of sophisticated phosphine ligands. youtube.comnih.gov The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. youtube.com

Early generations of catalysts relied on simple triarylphosphines. However, the development of bulky, electron-rich mono- and bidentate phosphine ligands has dramatically expanded the reaction's scope and efficiency. wikipedia.org For the coupling of alkylamines or the use of challenging aryl chlorides, highly specialized ligands are necessary.

Biarylphosphine Ligands: Ligands developed by the Buchwald group, such as XPhos, SPhos, and RuPhos, are characterized by a biaryl backbone that creates a sterically hindered and electron-rich environment around the palladium center. youtube.commit.edu This steric bulk facilitates the reductive elimination step, which is often the rate-limiting step, and prevents catalyst decomposition. nih.gov The electron-rich nature of these ligands enhances the rate of oxidative addition, particularly with less reactive aryl chlorides. wiley.com The development of new ligands, such as KPhos, has even enabled the use of aqueous ammonia as the nitrogen source, a significant step forward in convenience and cost-effectiveness. organic-chemistry.orgunimi.itescholarship.orgnih.gov

Table 3: Effect of Ligand on Palladium-Catalyzed Amination of 4-Chlorotoluene with N-Methylaniline

| Entry | Ligand | Catalyst Loading (mol%) | Temperature | Time (h) | Conversion (%) |

| 1 | P(o-tol)₃ | 1.0 | 100 °C | 24 | <5 |

| 2 | P(t-Bu)₃ | 1.0 | 80 °C | 18 | 75 |

| 3 | RuPhos | 0.5 | RT | 1 | >99 |

| 4 | BrettPhos | 0.5 | RT | 1 | >99 |

| 5 | YPhos (L1) | 0.5 | RT | 1 | >99 |

This table illustrates the dramatic improvement in catalyst activity for a representative C-N coupling reaction with the evolution of phosphine ligand design, from simple phosphines to advanced biarylphosphine and ylide-substituted phosphine ligands. mit.eduwiley.com

Ullmann Coupling and Copper-Mediated Amination

The Ullmann condensation, a cornerstone of C-N bond formation, involves the copper-catalyzed coupling of an aryl halide with an amine. wikipedia.org This reaction, along with its modern iterations often referred to as Ullmann-type or Goldberg reactions, provides a direct route to N-arylated compounds. wikipedia.orgnih.gov Traditionally, these reactions demanded harsh conditions, such as high temperatures (often exceeding 210°C) and the use of stoichiometric amounts of copper powder in polar aprotic solvents. wikipedia.org

The synthesis of a molecule like this compound via this pathway would conceptually involve the reaction between a 4-substituted aryl halide and 8-methylnonylamine. However, the classic Ullmann conditions are often incompatible with complex or functionalized substrates. The "renaissance" of Ullmann chemistry has been marked by the development of catalytic systems that operate under significantly milder conditions. mdpi.com This advancement is largely attributed to the introduction of soluble copper(I) catalysts in conjunction with various ligands that stabilize the catalyst and facilitate the reaction mechanism. mdpi.comnih.gov

Key developments in ligand-accelerated, copper-catalyzed amination include the use of diamines, amino acids (e.g., L-proline), 1,10-phenanthroline, and oxalamides. nih.govwikipedia.org These ligands enhance catalyst efficacy, allowing reactions to proceed at lower temperatures (40-90°C) and with broader substrate scope, including less reactive aryl bromides and, in some cases, aryl chlorides. bohrium.comtandfonline.com The currently accepted mechanism for these reactions generally involves the coordination of the amine to a Cu(I) complex, followed by deprotonation by a base. The resulting copper amide complex then reacts with the aryl halide, likely through an oxidative addition-reductive elimination pathway, to form the C-N bond and regenerate the active catalyst. researchgate.netacs.org

Table 1: Examples of Ligand-Promoted Copper-Catalyzed N-Arylation of Amines

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Iodobenzene | Piperidine | CuI / 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | 99 | acs.org |

| 4-Bromotoluene | n-Octylamine | CuI / L-Proline | K₂CO₃ | DMSO | 90 | 85 | bohrium.com |

| 4-Chloroacetophenone | Aniline | CuI / Oxalic Diamide Ligand | K₃PO₄ | DMSO | 120 | 94 | tandfonline.com |

| Iodobenzene | n-Hexylamine | CuI / Benzene-1,2-diamine Ligand | NaOTMS | Toluene | RT | 90 |

Strategies for Aromatic Ring Alkylation and Functionalization

An alternative and highly convergent approach to this compound involves the formation of the C-C bond between the aniline ring and the 8-methylnonyl side chain. This can be achieved through classical electrophilic aromatic substitution or more contemporary direct C-H activation methods.

Friedel-Crafts Alkylation and Acylation Followed by Reduction

Direct Friedel-Crafts alkylation of aniline with an alkyl halide like 1-chloro-8-methylnonane is problematic. The reaction is prone to carbocation rearrangements, leading to a mixture of isomers, and polysubstitution, as the newly introduced alkyl group activates the ring towards further reaction. masterorganicchemistry.com Furthermore, the aniline's amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a deactivated complex that directs substitution to the meta-position. google.com

A more controlled and reliable two-step sequence involves an initial Friedel-Crafts acylation followed by reduction of the resulting ketone. organic-chemistry.org This acylation-reduction strategy circumvents the issues of rearrangement and polyalkylation. The acylium ion intermediate does not rearrange, and the product, an acyl aniline, is deactivated, preventing further acylation. organic-chemistry.org

To achieve the desired para-substitution, the strong activating and ortho, para-directing effect of the amino group must be harnessed while mitigating its basicity. This is accomplished by protecting the amino group, most commonly as an acetanilide. The N-acetyl group is still activating and ortho, para-directing but is significantly less basic than the free amine, preventing extensive complexation with the Lewis acid catalyst.

The acylation of acetanilide with 8-methylnonanoyl chloride in the presence of a Lewis acid like aluminum chloride proceeds with high regioselectivity. The steric bulk of the N-acetyl group hinders electrophilic attack at the ortho-positions, thereby favoring substitution at the less sterically encumbered para-position. This steric control is a key factor in directing the incoming acyl group to the desired C4 position of the aniline ring.

The synthesis of the target precursor, 4'- (8-methylnonanoyl)acetanilide, is optimized by careful selection of reagents and conditions. The reaction typically employs a stoichiometric amount of a Lewis acid catalyst, such as AlCl₃, although other catalysts like FeCl₃ or heterogeneous catalysts like zeolites can also be used. organic-chemistry.orgthermofisher.com The choice of solvent can also influence the outcome, with halogenated hydrocarbons or nitroalkanes being common. google.com

Once the para-acylated intermediate is isolated, the carbonyl group is reduced to a methylene group (-CH₂-). Standard methods for this transformation include the Wolff-Kishner reduction (hydrazine and a strong base like KOH at high temperatures) or the Clemmensen reduction (zinc amalgam and concentrated hydrochloric acid). wikipedia.orgmasterorganicchemistry.com The Wolff-Kishner reduction is performed under basic conditions and is suitable for substrates that are sensitive to strong acid. pharmaguideline.com Conversely, the Clemmensen reduction is effective for substrates stable in strong acid. masterorganicchemistry.com The final step involves the hydrolysis of the N-acetyl protecting group under acidic or basic conditions to yield the final product, this compound.

Table 2: Representative Conditions for Acylation-Reduction Pathway

| Step | Reaction | Typical Reagents | Key Features | Reference |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Acetanilide, 8-Methylnonanoyl chloride, AlCl₃ | High para-selectivity due to steric hindrance from N-acetyl group. Prevents rearrangement and polyacylation. | masterorganicchemistry.comorganic-chemistry.org |

| 2A | Wolff-Kishner Reduction | Hydrazine (N₂H₄), KOH, Diethylene glycol | Basic conditions; converts carbonyl to methylene. Ideal for acid-sensitive substrates. | wikipedia.orgpharmaguideline.com |

| 2B | Clemmensen Reduction | Zinc amalgam (Zn(Hg)), HCl | Acidic conditions; converts carbonyl to methylene. Not suitable for acid-labile groups. | masterorganicchemistry.com |

| 3 | Deprotection | Aqueous HCl or NaOH | Hydrolysis of the amide to reveal the primary aniline. | General Knowledge |

Direct C-H Functionalization for Alkyl Chain Attachment

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for forging C-C bonds, bypassing the need for pre-functionalized starting materials. nih.gov These methods rely on transition metal catalysts to selectively activate and transform otherwise inert C-H bonds.

While a majority of C-H activation strategies for aniline derivatives employ a directing group on the nitrogen atom (e.g., pyridine, pyrimidine) to achieve ortho-functionalization, achieving selective functionalization at the remote para-position is more challenging and a subject of ongoing research. acs.orgnih.gov

Recent breakthroughs have demonstrated the feasibility of para-selective C-H functionalization of anilines. One promising approach utilizes a palladium catalyst in conjunction with a bidentate S,O-ligand. nih.gov This catalytic system has been shown to promote the para-selective C-H olefination of a broad range of anilines, including those with electron-withdrawing groups. nih.govacs.org While demonstrated for olefination, this system highlights a strategy for achieving para-selectivity without a directing group, where the ligand environment around the metal center dictates the site of C-H activation. Subsequent reduction of the introduced olefin would yield the desired alkyl chain.

Other transition metals, such as rhodium and ruthenium, have also been investigated for C-H alkylation. nih.govnih.govacs.org Some rhodium(III) catalysts, for example, can catalyze the oxidative C-H alkylation of aniline derivatives using directing groups. acs.org While often ortho-directing, specialized directing templates or exploitation of subtle electronic and steric biases are being explored to control regioselectivity and achieve functionalization at more distant sites, including the para-position. nih.gov The application of these advanced methods to introduce a long, branched alkyl chain like 8-methylnonyl would represent a state-of-the-art synthetic approach.

Table 3: Emerging Methods for Para-Selective C-H Functionalization of Anilines

| Catalytic System | Coupling Partner | Reaction Type | Key Advantage | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / S,O-Ligand | Alkenes (e.g., acrylates) | C-H Olefination | High para-selectivity on non-directed anilines under mild conditions. | nih.govacs.org |

| Pd(OAc)₂ / S,O-Ligand | Alkynes | C-H Alkynylation | Excellent para-selectivity for a variety of substituted anilines. | nih.gov |

| [Cp*RhCl₂]₂ | Allylic Alcohols | C-H Alkylation | Requires a directing group, typically ortho-selective but demonstrates C-H alkylation potential. | acs.org |

| Ru(II) catalyst | Various | C-H Difluoromethylation | Demonstrates para-selectivity on anilides, showing potential for remote functionalization. | acs.org |

Photochemical Approaches to Alkylation of Aromatic Amines

Photochemical methods offer a powerful and often milder alternative to traditional thermal reactions for the formation of carbon-carbon and carbon-nitrogen bonds. In the context of synthesizing long-chain alkylated anilines, visible-light-induced photoredox catalysis has emerged as a particularly promising strategy. These reactions typically involve the generation of radical intermediates under gentle conditions, allowing for high functional group tolerance.

Recent advancements in photoredox catalysis have enabled both N-alkylation and C-alkylation of anilines. For instance, visible-light-induced N-alkylation of anilines can be achieved using various alkylating agents in the presence of a suitable photocatalyst. beilstein-journals.orgrsc.org While many examples focus on smaller alkyl groups, the underlying principles can be extended to the introduction of longer, more complex chains like the 8-methylnonyl group. The reaction mechanism generally involves the photocatalyst absorbing light and reaching an excited state. This excited catalyst can then engage in a single-electron transfer (SET) process with a suitable precursor of the alkyl group, generating an alkyl radical. This radical can then be coupled with the aniline nitrogen.

Furthermore, direct C-H alkylation of the aromatic ring of aniline derivatives under photochemical conditions is a growing area of interest. These methods bypass the need for pre-functionalized starting materials, offering a more atom-economical approach. The regioselectivity of such reactions can often be controlled by the electronic and steric properties of the aniline substrate and the reaction conditions.

The table below summarizes key features of representative photochemical alkylation methods applicable to aromatic amines.

| Photochemical Method | Typical Catalyst | Alkyl Source | Key Features |

| Visible-Light N-Alkylation | Eosin Y, Iridium or Ruthenium complexes | Alkyl halides, Alcohols | Mild reaction conditions, avoids strong bases and high temperatures. rsc.org |

| Photoredox C-H Alkylation | Organic dyes, Metal complexes | Alkyl halides, Carboxylic acids | Direct functionalization of the aromatic ring, high atom economy. |

| Dual Photoredox/Nickel Catalysis | Ir(ppy)3 / Ni(II) salt | Alkenes | Enables hydroaminoalkylation to access α-branched amines. |

Multi-Component Reactions (MCRs) for Substituted Aniline Construction

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, are highly efficient tools for building molecular complexity. nih.gov Several MCRs can be envisioned for the construction of substituted anilines.

One such approach is the synthesis of meta-substituted anilines through a three-component reaction of an amine, acetone, and a 1,3-diketone. rsc.orgbeilstein-journals.org This method proceeds via a cyclo-condensation/aromatization sequence. While this specific reaction yields meta-substituted anilines, variations in the starting materials could potentially lead to other substitution patterns.

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are also powerful tools in organic synthesis. wikipedia.orgwikipedia.org The Ugi four-component condensation (U-4CC) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.org While not directly yielding a simple substituted aniline, the products can be complex and highly functionalized, serving as precursors for further transformations. The Passerini reaction, a three-component reaction of a carboxylic acid, a carbonyl compound, and an isocyanide, yields α-hydroxy carboxamides. organic-chemistry.org Strategic selection of the starting components in these reactions could lead to structures that can be subsequently converted to the desired aniline derivatives.

The Bischler-Mohlau indole synthesis, which forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline, is another classical reaction that, while primarily for indole synthesis, demonstrates the construction of complex aromatic systems from aniline precursors. wikipedia.orgchemeurope.com Although its original conditions were harsh, modern modifications have made it more versatile. chemeurope.comwikipedia.org

The table below provides an overview of some MCRs and their potential applicability to substituted aniline synthesis.

| MCR Name | Components | Product Type | Potential for Aniline Synthesis |

| Three-Component Aniline Synthesis | Amine, Acetone, 1,3-Diketone | meta-Substituted Anilines | Direct synthesis of anilines with specific substitution patterns. rsc.orgbeilstein-journals.org |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl Amides | Indirectly, through functionalization of the product. wikipedia.org |

| Passerini Reaction | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamides | Indirectly, by using an aniline-derived component and subsequent modification. wikipedia.org |

Derivatization from Precursors and Intermediates

A common and highly effective strategy for the synthesis of this compound involves the construction of a precursor molecule containing the aniline core and a functional group that can be subsequently converted to the desired alkyl substituent, or vice versa. This approach allows for greater flexibility in the synthetic design.

Reduction of 4-(8-Methylnonyl)nitrobenzene Derivatives

One of the most reliable methods for preparing primary anilines is the reduction of the corresponding nitroaromatic compounds. For the synthesis of this compound, this would involve the initial synthesis of 4-(8-Methylnonyl)nitrobenzene, followed by the reduction of the nitro group.

Catalytic hydrogenation is a widely used, clean, and efficient method for the reduction of nitro groups to amines. mt.com This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. acsgcipr.org

A variety of catalysts are effective for this transformation, with precious metal catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel being the most common. The reaction is typically carried out in a solvent such as ethanol, methanol (B129727), or ethyl acetate (B1210297) under a hydrogen atmosphere, which can range from atmospheric pressure to higher pressures depending on the substrate and catalyst. mt.comgoogle.com

Catalytic transfer hydrogenation (CTH) offers a convenient alternative to using gaseous hydrogen. bohrium.comresearchgate.net In CTH, a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, or cyclohexene, is used to generate hydrogen in situ. researchgate.netnih.gov This method can be advantageous in a standard laboratory setting as it avoids the need for high-pressure hydrogenation equipment.

The table below lists common catalytic systems for the hydrogenation of nitroarenes.

| Catalyst | Hydrogen Source | Typical Conditions | Advantages |

| Pd/C | H₂ gas | 1-50 atm H₂, RT-80°C, various solvents | High efficiency, widely applicable. |

| Pt/C | H₂ gas | 1-50 atm H₂, RT-80°C, various solvents | Very active, can be used for a wide range of substrates. |

| Raney Ni | H₂ gas | High pressure H₂, elevated temperature | Cost-effective for large-scale synthesis. acs.org |

| Various metals (Pd, Pt, Ni, etc.) | Formic acid, Ammonium formate | RT-100°C, various solvents | Avoids the use of high-pressure H₂ gas. nih.gov |

A significant advantage of catalytic hydrogenation and certain other reduction methods is the potential for chemoselectivity. This is crucial when the nitroaromatic precursor contains other reducible functional groups that need to be preserved in the final aniline product. For instance, if the 8-methylnonyl side chain contained a double or triple bond, or if there were other sensitive substituents on the aromatic ring, a method that selectively reduces the nitro group would be required.

While standard catalytic hydrogenation with Pd/C can sometimes affect other functional groups, modifying the catalyst or the reaction conditions can enhance selectivity. For example, the use of specific catalyst poisons or operating at lower temperatures and pressures can help to preserve sensitive groups.

Alternatively, chemical reducing agents can offer excellent chemoselectivity. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, iron powder in acetic acid, or sodium sulfide are classical methods for nitro group reduction that are often compatible with a range of other functionalities. commonorganicchemistry.com More modern methods, such as the use of samarium(0) metal or nickel-catalyzed hydrosilylation, also provide high chemoselectivity for the reduction of nitro compounds in the presence of groups like ketones, esters, and nitriles. rsc.orgorganic-chemistry.org An iron(salen) complex has also been shown to catalyze the chemoselective reduction of nitro compounds with a change in the reducing agent allowing for the retention of a carbonyl group. nih.gov

Sequential N-Arylation of Primary Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of an amine with an aryl halide or triflate. In the context of synthesizing analogues of this compound, a sequential N-arylation strategy could be employed to create complex diarylamines.

This approach would involve starting with a primary amine, such as 8-methylnonylamine, and first coupling it with one aryl halide, followed by a second coupling with a different aryl halide. This sequential process allows for the controlled synthesis of unsymmetrical diarylamines. acs.org

The success of the Buchwald-Hartwig amination relies heavily on the choice of the palladium catalyst and the phosphine ligand. Different "generations" of catalyst systems have been developed to broaden the scope of the reaction to include a wide variety of amines and aryl halides, including less reactive aryl chlorides. wikipedia.org Bidentate phosphine ligands like BINAP and DPPF were early developments that improved the efficiency for coupling primary amines. wikipedia.org

A typical Buchwald-Hartwig amination involves reacting the amine and the aryl halide in the presence of a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a phosphine ligand, and a base (e.g., NaOt-Bu or Cs₂CO₃) in an inert solvent like toluene or dioxane.

This methodology is particularly useful for creating a library of analogues where the nature of the second aryl group is varied, which can be valuable in structure-activity relationship studies for materials science or medicinal chemistry applications.

Oxyalkylation Reactions Leading to Alkyl Anilines

Oxyalkylation, more commonly referred to as alkoxylation, is a chemical process involving the addition of an epoxide to a substrate. In the context of aniline chemistry, this typically involves the reaction of aniline with alkylene oxides, such as ethylene oxide or propylene oxide, to yield N-(hydroxyalkyl)anilines. This process is distinct from the direct alkylation required to synthesize this compound, as it introduces a hydroxyl functional group.

The reaction is generally carried out at elevated temperatures, often exceeding 100°C, and in the presence of a catalyst. google.com Alkali metal hydroxides, such as potassium hydroxide or sodium hydroxide, are frequently used as catalysts due to their cost-effectiveness and availability. google.com The process can be depicted by the reaction of aniline with an alkylene oxide, where the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbon of the epoxide ring and causing it to open. This results in the formation of a new carbon-nitrogen bond and a hydroxyl group.

For instance, the reaction of aniline with ethylene oxide yields N-phenylethanolamine, and with two equivalents, N-phenyldiethanolamine. Similarly, reaction with propylene oxide would produce N-(2-hydroxypropyl)-aniline. google.com These reactions are typically conducted in a stainless steel autoclave under a nitrogen atmosphere to ensure safety and prevent side reactions. google.com The alkylene oxide is added gradually to the heated mixture of aniline and catalyst. google.com

While oxyalkylation is a significant industrial process for producing N-substituted anilines with hydroxyl functionality, it is not a direct pathway to compounds like this compound. The synthesis of this compound would necessitate a subsequent multi-step process to remove the hydroxyl group and extend the alkyl chain, making direct alkylation methods more conventional for this specific target molecule.

A related, yet distinct, approach involves the reaction of aniline with propylene carbonate in a self-solvent system over a large-pore zeolite catalyst, such as Na-Y zeolite. This method can produce β-amino alcohols, like 1-(phenylamino)propan-2-ol, through a halide-free and solvent-free route, evolving CO2 as a byproduct. scirp.org This process also yields a hydroxyalkyl aniline derivative rather than a simple alkyl aniline.

Table 1: Representative Conditions for Oxyalkylation of Aniline Derivatives

| Reactants | Catalyst | Temperature (°C) | Pressure | Product | Reference |

| Aniline, Ethylene Oxide | Sodium Methylate | ~140 | 3 bar | N-phenylethanolamine / N-phenyldiethanolamine | google.com |

| N-(2-hydroxypropyl)-aniline, Propylene Oxide | Potassium Hydroxide | 150 | < 90 PSIG | Polyol | google.com |

| Aniline, Propylene Carbonate | Na-Y Zeolite | 150 | Not specified | 1-(phenylamino)propan-2-ol | scirp.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogues is crucial for developing environmentally benign and sustainable manufacturing processes. Key areas of focus include the use of safer solvents, the development of solvent-free reaction conditions, and the implementation of sustainable catalytic systems.

The use of hazardous organic solvents in chemical synthesis poses significant environmental and health risks. researchgate.net Consequently, there is a growing interest in developing solvent-free reactions or utilizing environmentally benign solvents like water.

Solvent-Free Reactions:

Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and simplicity in processing. These reactions can be facilitated through various techniques such as grinding, microwave irradiation, or ultrasound. For instance, a quick and practical method for the mechanochemical oxidation of highly fluorinated anilines to the corresponding symmetric azobenzenes has been reported under solvent-free conditions. dergipark.org.tr While not a direct synthesis of this compound, this demonstrates the feasibility of conducting reactions with aniline derivatives without a solvent. The synthesis of substituted propargylamines can also be achieved in a solventless environment with minimal catalyst loading. dergipark.org.tr These examples highlight the potential for developing a solvent-free synthetic route to this compound, likely involving the reaction of aniline with an appropriate alkylating agent under mechanochemical or thermal conditions without a solvent.

Aqueous Reaction Media:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have limited solubility in water, the use of phase-transfer catalysts or co-solvents can facilitate reactions in aqueous media. A facile and efficient protocol for the synthesis of mono-, bis-, and tris-aryl-substituted aniline derivatives has been described via a palladium-catalyzed Suzuki reaction in aqueous N,N-dimethylformamide (DMF). researchgate.net This indicates that cross-coupling reactions, which could be a potential route to synthesize precursors for this compound, can be performed in aqueous systems. The direct amination of poly(p-phenylene oxide) to produce substituted anilines has also been demonstrated in a mixture of octane and aqueous ammonia, showcasing the use of water in amination processes. rsc.org

Table 2: Comparison of Reaction Media in Alkyl Aniline Synthesis

| Reaction Medium | Advantages | Disadvantages | Potential Application for this compound Synthesis |

| Solvent-Free | Reduced waste, lower cost, simpler work-up, potentially faster reaction rates. | Potential for localized overheating, limited applicability for some reactions. | Direct alkylation of aniline with a suitable precursor to the 8-methylnonyl group under thermal or mechanochemical conditions. |

| Aqueous | Non-toxic, non-flammable, abundant, low cost. | Poor solubility of many organic reactants, potential for hydrolysis of reactants or products. | Cross-coupling reactions to form a precursor, followed by reduction or other transformations in an aqueous medium. |

Sustainable Catalytic Systems for Alkyl Aniline Production

The development of sustainable catalytic systems is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with more efficient and recyclable catalysts. For the production of alkyl anilines, this involves exploring heterogeneous catalysts and catalysts based on earth-abundant metals.

Heterogeneous Catalysts:

Heterogeneous catalysts are in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for their reuse. This is advantageous for continuous industrial processes. mdpi.com Zeolites, for example, have been used as catalysts in the N-alkylation of anilines with alcohols. scirp.org Specifically, Na-Y zeolite has shown high activity and selectivity in the reaction of aniline with propylene carbonate. scirp.org Another example is the use of a poly(aniline-co-melamine)@MnFe2O4 nanocomposite as a recyclable catalyst for the synthesis of various organic compounds, demonstrating high catalytic activity and stability. nih.gov Such magnetic nanocatalysts can be easily recovered using an external magnet, further enhancing their sustainability.

Sustainable Metal Catalysts:

While precious metals like palladium are highly effective catalysts for many organic transformations, their high cost and toxicity are concerns. Research is ongoing to develop catalysts based on more abundant and less toxic metals. For instance, a poly(aniline-co-melamine)@MnFe2O4 nanocomposite containing manganese and iron has been shown to be an excellent catalyst for green chemical processes. nih.gov The reduction of nitroaromatics to anilines, a key step in many aniline syntheses, can be achieved using platinum nanoparticles supported on halloysite nanotubes, which offer high recyclability. researchgate.net The development of catalysts based on earth-abundant metals for the direct alkylation of anilines is a promising area for the sustainable production of this compound.

Table 3: Examples of Sustainable Catalytic Systems for Aniline Derivative Synthesis

| Catalyst | Reaction Type | Key Advantages | Reference |

| Na-Y Zeolite | N-alkylation (with propylene carbonate) | Reusable, high selectivity, solvent-free conditions. | scirp.org |

| Poly(aniline-co-melamine)@MnFe2O4 | Various organic syntheses | High catalytic activity, stability, reusability, magnetic separation. | nih.gov |

| Platinum nanoparticles on halloysite nanotubes | Hydrogenation of nitro-compounds | High recyclability, efficient reduction. | researchgate.net |

| Bimetallic Pd-Ru/CNT | Direct amination of poly(p-phenylene oxide) | High reliance on water for hydrogenolysis, potential for upcycling plastic waste. | rsc.org |

Iii. Chemical Reactivity and Mechanistic Investigations of 4 8 Methylnonyl Aniline

Reactivity of the Aromatic Amine Moiety

The aniline (B41778) core of the molecule is the primary site of chemical reactivity, participating in reactions as both a nucleophile, through the lone pair of electrons on the nitrogen atom, and as a highly activated aromatic system susceptible to electrophilic attack.

The amino group is a powerful activating group in electrophilic aromatic substitution (EAS) reactions, significantly increasing the electron density of the benzene (B151609) ring and making it more susceptible to attack by electrophiles.

The -NH2 group directs incoming electrophiles to the ortho and para positions relative to itself. This directing effect is a consequence of the resonance stabilization of the cationic intermediate, known as the arenium ion or sigma complex, that is formed during the reaction. When the electrophile attacks at the ortho or para position, a resonance structure can be drawn in which the positive charge is delocalized onto the nitrogen atom, which can donate its lone pair of electrons to the pi system of the ring. wikipedia.org This creates an additional, particularly stable resonance contributor (an iminium ion), which significantly lowers the activation energy for substitution at these positions compared to the meta position. wikipedia.org

For 4-(8-Methylnonyl)aniline, the para position is already occupied by the alkyl group. Therefore, electrophilic substitution is strongly directed to the two equivalent ortho positions (2 and 6 positions). The amino group's strong activating nature means that reactions such as halogenation, nitration, and sulfonation will proceed readily. allen.inbyjus.com For instance, reaction with bromine water is expected to result in the rapid formation of a polybrominated product. byjus.com

| Position of Electrophilic Attack | Stability of Cationic Intermediate | Predicted Product Distribution |

| Ortho | High (stabilized by resonance with the amino group) | Major |

| Meta | Low (lacks direct resonance stabilization from the amino group) | Minor/Negligible |

| Para | Occupied by the 8-methylnonyl group | Not possible |

The 8-methylnonyl group at the para position influences the reactivity in two primary ways:

Steric Hindrance: The bulky alkyl chain can sterically hinder the approach of electrophiles to the ortho positions. While the chain is flexible, its sheer size can create a crowded environment around the amino group, potentially slowing down the reaction rate compared to a less substituted aniline. This steric effect becomes more pronounced with larger electrophiles.

Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect. khanacademy.org This donation of electron density further activates the aromatic ring towards electrophilic attack, complementing the powerful activating effect of the amino group. However, the inductive effect of an alkyl group is significantly weaker than the resonance effect of the amino group.

The combination of these effects suggests that while the molecule is highly reactive, the rate of substitution at the ortho positions might be slightly attenuated compared to a smaller 4-alkylaniline due to steric hindrance. The regioselectivity, however, remains strongly in favor of the ortho positions.

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. quora.com This allows it to react with a variety of electrophilic species.

The nitrogen atom of this compound can be readily acylated or alkylated.

Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides will form the corresponding N-substituted amide. For example, treatment with acetyl chloride in the presence of a base would yield N-(4-(8-methylnonyl)phenyl)acetamide. This reaction is often used as a protective strategy in multi-step syntheses to temporarily reduce the activating effect of the amino group and prevent over-reaction in subsequent electrophilic aromatic substitution steps. libretexts.org

Alkylation: The nitrogen can also be alkylated by reaction with alkyl halides. However, over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is a common side reaction and can be difficult to control.

Aniline derivatives react with aldehydes and ketones to form imines, also known as Schiff bases. The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. This reaction is typically reversible and is often catalyzed by either acid or base. The formation of an imine from this compound and a generic aldehyde (R-CHO) would proceed as follows:

Reaction Scheme for Imine Formation

4-(8-Methylnonyl)C6H4NH2 + R-CHO ⇌ 4-(8-Methylnonyl)C6H4N=CHR + H2O

The long alkyl chain is not expected to significantly interfere with this reaction, as the reactive site is the nitrogen atom, which is relatively unhindered.

Oxidation Reactions and Pathways of Aniline Derivatives

The oxidation of aniline and its derivatives, including this compound, is a fundamental process that can proceed through various pathways, yielding a diverse array of products such as nitroso compounds, nitro compounds, azoxy compounds, and polymeric materials. scielo.bracs.org The specific outcome is highly dependent on the oxidant, catalyst, and reaction conditions employed. scielo.br The presence of the electron-donating amino group makes the aromatic ring highly susceptible to oxidation. openaccessjournals.com

The electrochemical oxidation of aniline derivatives provides a controlled method for initiating reactions by removing electrons at an electrode surface. nih.govnih.gov The general mechanism for the anodic oxidation of anilines begins with a one-electron transfer from the nitrogen's lone pair to form a cation radical. nih.govresearchgate.net This highly reactive intermediate is central to the subsequent reaction pathways.

For a p-substituted aniline like this compound, the cation radical can undergo several fates. A primary pathway involves coupling reactions with another molecule. Two main coupling modes are observed for aniline derivatives:

Head-to-tail coupling: The nitrogen atom of a neutral aniline molecule attacks the para-position of the cation radical, which, after further oxidation and rearrangement, leads to the formation of substituted diphenylamine (B1679370) derivatives. acs.org

Tail-to-tail coupling: Two cation radicals couple at their para-positions (the "tail"). This pathway results in the formation of substituted benzidines. acs.org

The distribution between these products is influenced by factors such as the steric bulk of the substituents, solvent, and the basicity of the solution. acs.org For this compound, the large, sterically demanding 8-methylnonyl group at the para-position would completely block tail-to-tail coupling, thus favoring pathways that involve the nitrogen atom or the ortho positions of the ring. Under strongly acidic conditions, polymerization to form polyaniline-like structures is a common outcome. mdpi.com

Chemical oxidation using specific catalysts offers selective routes to different products, avoiding the polymerization often seen in non-selective oxidations. openaccessjournals.comrsc.org

Organocatalytic Processes: Environmentally benign approaches utilizing organocatalysts and common oxidants like hydrogen peroxide (H₂O₂) have been developed for the selective oxidation of anilines. researchgate.net For instance, 2,2,2-trifluoroacetophenone (B138007) can catalyze the oxidation of substituted anilines. The reaction proceeds through the formation of an intermediate hydroxylamine, which can then either condense with a nitroso intermediate to form an azoxybenzene (B3421426) or be further oxidized to a nitro compound. researchgate.net The choice of solvent and conditions can direct the selectivity toward one product over the other. rsc.orgresearchgate.net

Metal-Catalyzed Processes: A variety of transition metals catalyze the oxidation of anilines, often with high selectivity. Heteropolyoxometalates, such as H₃PW₁₂O₄₀, have been shown to be effective catalysts for the oxidation of aniline by aqueous H₂O₂ to selectively form nitrosobenzene (B162901) and, to a lesser extent, nitrobenzene. scielo.br Similarly, copper-based catalysts like CuCr₂O₄ spinel nanoparticles can facilitate the oxidative coupling of aniline to produce azoxybenzene with high selectivity. acs.org The proposed mechanism involves the initial oxidation of aniline to phenylhydroxylamine and nitrosobenzene, which then condense on the catalyst surface to form the azoxy product. acs.org

| Catalyst System | Oxidant | Major Product(s) | Reference |

| 2,2,2-Trifluoroacetophenone | H₂O₂ | Azoxybenzenes, Nitro compounds | rsc.orgresearchgate.net |

| Acetonitrile (B52724) (as catalyst) | H₂O₂ | Nitroarenes | researchgate.net |

| H₃PW₁₂O₄₀ (Heteropolyoxometalate) | H₂O₂ | Nitrosobenzene, Nitrobenzene | scielo.br |

| CuCr₂O₄ Nanoparticles | H₂O₂ | Azoxybenzene | acs.org |

Reductive Transformations of the Aromatic Ring

While the reduction of a nitro group to an aniline is a common transformation, the reduction of the aniline aromatic ring itself requires more forcing conditions due to the stability of the aromatic system. youtube.comlibretexts.org Such transformations convert the planar, aromatic ring into a saturated or partially saturated cyclic structure.

Two primary methods are employed for this purpose:

Catalytic Hydrogenation: This method involves treating the aniline derivative with hydrogen gas (H₂) at high pressures and temperatures over a metal catalyst, such as nickel, platinum, or rhodium. libretexts.org Under these conditions, the benzene ring of this compound would be fully saturated to yield 4-(8-Methylnonyl)cyclohexylamine. This reaction is a complete reduction of the aromatic system.

Birch Reduction: This is a dissolving-metal reduction that uses an alkali metal (like sodium or lithium) dissolved in liquid ammonia, with an alcohol present as a proton source. libretexts.org The Birch reduction of anilines typically yields 1,4-cyclohexadiene (B1204751) derivatives. For this compound, this reaction would produce 4-(8-Methylnonyl)cyclohexa-1,4-dien-1-amine. The electron-donating amino group directs the reduction to the 2,5-positions relative to its point of attachment.

Reactivity Involving the Alkyl Chain

The 8-methylnonyl side chain consists of sp³-hybridized carbon atoms, which are generally much less reactive than the aromatic ring or the amino group. However, specific positions on the chain can be targeted for functionalization under certain reaction conditions.

Functionalizing the terminal methyl group of the 8-methylnonyl chain is a significant synthetic challenge due to the inertness of primary C-H bonds. Most classical oxidation reactions involving alkylbenzenes occur at the benzylic position (the carbon atom directly attached to the aromatic ring) because any radical or cationic intermediate formed at this position is stabilized by resonance with the ring. lumenlearning.comlibretexts.org Strong oxidation with reagents like potassium permanganate (B83412) typically cleaves the entire alkyl chain, leaving a benzoic acid derivative. libretexts.org

Targeting the remote terminus requires specialized modern synthetic methods, often involving directed C-H activation or radical relay mechanisms. While specific examples for this compound are not documented, theoretical approaches could include:

Hofmann-Löffler-Freytag-type reactions: If the amine were first converted to an N-haloamine, a radical generated on the nitrogen could, via a six-membered ring transition state, abstract a hydrogen atom from the δ-carbon (C4) of the alkyl chain. A longer-range abstraction to the terminus is less likely but conceptually possible with appropriate templates.

Directed C-H Functionalization: Using a catalyst system with a directing group that could coordinate to the amine and reach across the long alkyl chain could, in principle, activate a terminal C-H bond. This remains a frontier area of synthetic chemistry.

The 8-methylnonyl chain contains a stereocenter at the C8 position. Performing stereoselective transformations at this specific, remote site is exceptionally difficult. The chiral center is far from the influence of the functional amino group and the aromatic ring, making stereocontrol challenging.

Achieving a transformation at or near this center would likely require an intramolecular, substrate-controlled reaction or an advanced catalytic system. For example, enzymatic catalysis, which can recognize specific C-H bonds in complex molecules with high site- and stereoselectivity, could be a viable approach. Alternatively, modern transition-metal-catalyzed C-H activation methods that exhibit high regioselectivity could potentially be adapted. However, achieving high stereoselectivity in such systems, especially at a remote, unactivated secondary C-H bond, is a formidable challenge and is not a routinely performed transformation for this type of substrate.

Complex Reaction Pathways and Catalysis

Hydroaminoalkylation Reactions of Olefins with N-Alkylarylamines

Hydroaminoalkylation is a process that involves the addition of an amine's α-C–H bond across an olefin, representing a significant strategy for amine synthesis. nih.gov Tantalum and titanium complexes have been shown to catalyze this reaction effectively. For N-alkyl arylamines, tantalum catalysts such as Ta(NMe₂)₅ can facilitate the addition to olefins like 1-octene, yielding branched hydroaminoalkylation products. nih.gov The reaction with N-methylaniline and 1-octene, for instance, proceeds in high yield (>95%) within 24 hours. nih.gov

The proposed mechanism for tantalum-catalyzed hydroaminoalkylation involves the elimination of an amine from a tantalum bis(amide) to form an η²-imine complex. nih.gov Subsequently, the olefin inserts into the tantalum-carbon bond of this intermediate. The final step is protonolysis by the amine reagent, which regenerates the catalyst and releases the product. nih.gov It has been noted that N-arylalkylamines are often more efficient in these reactions than dialkylamines. nih.gov

Cationic titanium catalysts also facilitate the intermolecular hydroaminoalkylation of alkenes with various tertiary alkylamines at near room temperature with high regioselectivity for the branched product. nih.gov

Key Features of Hydroaminoalkylation:

Catalysts: Tantalum and Titanium complexes.

Reactants: N-alkylarylamines and olefins.

Products: Branched alkylamines.

Mechanism: Involves the formation of an imine complex intermediate.

A related multicomponent photocatalytic olefin-hydroaminoalkylation has been developed for the synthesis of complex tertiary alkylamines, demonstrating broad functional group tolerance. cam.ac.uk

Table 1: Examples of Catalytic Hydroaminoalkylation Reactions

| Catalyst System | Amine Substrate | Olefin Substrate | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Ta(NMe₂)₅ | N-methylaniline | 1-octene | Branched Alkylamine | >95% | nih.gov |

| TiBn₄ / Ph₃C[B(C₆F₅)₄] | N-methylpiperidine | 4-phenylbutene | Branched Alkylamine | High | nih.gov |

| Iridium Photocatalyst | Dialkylamines | Olefins & Carbonyls | Tertiary Alkylamines | Good to Excellent | cam.ac.uk |

Radical Addition Reactions to Anilines and Derivatives

Aniline and its derivatives can undergo radical addition reactions. The reaction between aniline and a methyl radical, for example, can proceed through either addition or abstraction channels. acs.orgnih.gov The most favorable pathway can lead to the formation of intermediates like 2-methyl-aniline or bimolecular products such as C₆H₅NH and CH₄. acs.orgnih.gov N-centered radicals can form from the oxidation of anilines and subsequently react with atmospheric gases. nih.gov

A photoredox-mediated catalytic system has been developed for the direct alkylation of α–C–H bonds of aniline derivatives with strained C–C σ-bonds, such as those in bicyclobutane derivatives. nih.gov This method leads to the formation of α-cyclobutyl N-alkylaniline products. nih.gov The mechanism involves the oxidative formation of an aminoalkyl radical intermediate which then adds to the bicyclobutane. nih.gov This process is effective for a range of substituted arylamine derivatives, particularly those that are electron-deficient. nih.gov

Catalytic Applications of Aniline Derivatives in Organic Transformations

Aniline derivatives are versatile in catalysis, serving as both ligands for metal catalysts and as organocatalysts themselves.

Role as Ligands in Metal-Catalyzed Reactions

The amino group in aniline derivatives can coordinate to metal centers, making them effective ligands in various metal-catalyzed transformations. For instance, a palladium catalyst system utilizing an S,O-ligand has been reported for the highly para-selective C–H olefination of aniline derivatives. nih.gov This reaction is efficient for a wide range of anilines, including tertiary, secondary, and primary ones, and proceeds under mild, aerobic conditions. nih.gov

N-heterocyclic carbenes (NHCs), which can be synthesized from aniline derivatives, are highly valuable ligands in homogeneous catalysis due to the steric hindrance they provide around the metal center. rutgers.edu These ligands have been successfully employed in palladium-catalyzed cross-coupling reactions. rutgers.edu

Table 2: Aniline Derivatives in Metal-Catalyzed Reactions

| Reaction Type | Catalyst/Ligand System | Role of Aniline Derivative | Outcome | Reference |

|---|---|---|---|---|

| C–H Olefination | Pd/S,O-ligand | Substrate | para-selective olefination | nih.gov |

| Cross-Coupling | Pd/N-heterocyclic carbene | Ligand precursor | Activation of strong bonds | rutgers.edu |

Organocatalytic Activity of Substituted Anilines

Substituted anilines can themselves act as organocatalysts. An environmentally friendly, organocatalytic approach for the selective oxidation of substituted anilines has been developed. rsc.org Using 2,2,2-trifluoroacetophenone as a catalyst, substituted anilines can be converted to azoxybenzenes, while treatment with acetonitrile and H₂O₂ yields the corresponding nitro compounds. rsc.orgresearchgate.net

Furthermore, the concept of iminium catalysis, where secondary amines catalyze reactions of α,β-unsaturated aldehydes, has been extended to the enantioselective alkylation of aniline rings. princeton.edu This strategy allows for the construction of complex benzylic carbon stereocenters. princeton.edu Chiral phosphoric acids have also been used to catalyze the asymmetric [3+2] cascade cyclization of aniline derivatives with pyrazolinone ketimines, producing chiral tetrahydroindole pyrazolinones. acs.org

Annulation Reactions for Heterocycle Formation

Annulation reactions involving aniline derivatives are crucial for the synthesis of nitrogen-containing heterocycles, which are prevalent in natural products and pharmaceuticals. researchgate.net

A catalyst-free, visible-light-driven annulation reaction between N,N-substituted dialkyl anilines and alkenes has been developed for the synthesis of substituted tetrahydroquinolines. nih.gov This reaction is initiated by the photoexcitation of an electron donor-acceptor (EDA) complex. nih.gov The proposed mechanism involves the formation of an α-amino alkyl radical, which then reacts with the alkene, cyclizes, and is subsequently oxidized to the final product. nih.gov

Transition metal-catalyzed annulation is another powerful tool. Rhodium(III)-catalyzed C-H annulation of N-pyrimidinyl aryl amines with cyclic 1,3-diones in water provides access to tetrahydrocarbazole derivatives. researchgate.net Palladium-ligand controlled cyclization of 2-chloro-N-(2-vinyl)aniline derivatives can be selectively tuned to produce five-, six-, or seven-membered heteroaromatics like indoles, carbazoles, acridines, and dibenzazepines from a common precursor. acs.org

A one-pot, three-component synthesis of meta-substituted anilines from heterocycle-substituted 1,3-diketones has also been reported. beilstein-journals.orgnih.gov The proposed mechanism involves the initial formation of an enamine from an amine and acetone, followed by nucleophilic addition to the diketone, intramolecular cyclization, and subsequent dehydration steps to yield the aniline product. beilstein-journals.orgnih.gov

Kinetic and Thermodynamic Studies of this compound Reactions

The rates and equilibrium positions of chemical reactions involving this compound are governed by the principles of chemical kinetics and thermodynamics. These studies are crucial for predicting the behavior of the compound under various reaction conditions and for optimizing synthetic routes.

Activation parameters, including the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide insight into the transition state of a reaction. For reactions involving the amino group, such as acylation or alkylation, the activation energy is expected to be comparable to that of other primary aromatic amines. However, the large, flexible 8-methylnonyl group may influence the entropy of activation. A more ordered transition state, potentially due to restricted rotation of the alkyl chain upon complexation or reaction, would be reflected in a more negative ΔS‡.

| Reaction Type | Model Substrate | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |

| N-Acylation | Aniline | kAniline | 45 - 60 | 42 - 57 | -80 to -120 |

| Electrophilic Bromination | 4-tert-Butylaniline | kt-BuAniline | 30 - 45 | 27 - 42 | -60 to -90 |

Note: The data presented in this table is based on values reported for structurally similar compounds and serves as an estimation for the potential reactivity of this compound. Actual experimental values may vary.

Equilibrium studies focus on the extent to which a reaction proceeds to form products. The position of equilibrium is described by the equilibrium constant (Keq), which is related to the change in Gibbs free energy (ΔG) for the reaction. For acid-base reactions, the basicity of the amino group in this compound is a key parameter. The pKa of the conjugate acid (4-(8-methylnonyl)anilinium ion) is expected to be similar to that of other 4-alkylanilines. The electron-donating nature of the alkyl group slightly increases the electron density on the nitrogen atom, making it a slightly stronger base than aniline itself.

For other reversible reactions, such as the formation of Schiff bases (imines) with aldehydes or ketones, the equilibrium position will depend on the stability of the reactants and products. The bulky 8-methylnonyl group might sterically hinder the approach of the carbonyl compound, potentially shifting the equilibrium slightly towards the reactants compared to less hindered anilines. However, the electronic effect of the alkyl group would favor the stability of the resulting imine.

| Equilibrium Type | Reaction | Estimated Equilibrium Constant (Keq) | Estimated Gibbs Free Energy (ΔG) (kJ/mol) |

| Acid-Base | 4-(8-MeNon)Aniline + H₂O ⇌ 4-(8-MeNon)Anilinium⁺ + OH⁻ | ~10⁻⁹ (Kb) | ~51 |

| Imine Formation | 4-(8-MeNon)Aniline + Benzaldehyde ⇌ Benzylidene-(4-(8-methylnonyl)phenyl)amine + H₂O | Varies with conditions | Varies with conditions |

Note: The thermodynamic data provided are estimations based on the behavior of analogous compounds. The actual values for this compound would require experimental determination.

Iv. Advanced Spectroscopic and Structural Investigations of 4 8 Methylnonyl Aniline

High-Resolution Spectroscopic Techniques for Structural Nuances

Advanced Mass Spectrometry for Molecular Architecture Confirmation

Advanced mass spectrometry techniques are indispensable for confirming the molecular structure of 4-(8-Methylnonyl)aniline, offering insights into its elemental composition, molecular weight, and the connectivity of its atoms through controlled fragmentation.

In electron ionization mass spectrometry (EI-MS), the this compound molecule would first form a molecular ion (M•+). This high-energy ion would then undergo predictable fragmentation, providing a veritable fingerprint of its structure. The fragmentation patterns for alkyl-substituted anilines are well-understood and governed by the stability of the resulting fragments. wikipedia.orglibretexts.org

Key expected fragmentation pathways include:

Benzylic Cleavage: The most prominent fragmentation would likely be the cleavage of the C-C bond beta to the aniline (B41778) ring. This is due to the formation of a highly stable, resonance-stabilized benzylic cation. For this compound, this would result in the loss of a C8H17• radical, leading to a major peak at m/z 106. This fragment, corresponding to the methylenecyclohexadienyl cation structure, is often the base peak in the spectra of long-chain 4-alkylanilines.

Alkyl Chain Fragmentation: The long 8-methylnonyl side chain would also undergo characteristic fragmentation. This typically involves a series of cleavages that result in the loss of neutral alkene fragments (CnH2n), leading to a cluster of peaks separated by 14 mass units (-CH2-). libretexts.org

McLafferty Rearrangement: While less common for this specific structure, a gamma-hydrogen rearrangement could potentially occur, leading to the elimination of a neutral olefin and the formation of a different radical cation.

These fragmentation patterns allow for the unambiguous confirmation of both the aniline core and the specific structure of the branched alkyl substituent.

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Origin of Fragment | Significance |

|---|---|---|---|

| 233 | [C16H27N]•+ | Molecular Ion (M•+) | Confirms the molecular weight of the compound. |

| 106 | [C7H8N]+ | Benzylic cleavage with loss of C9H19• radical | Highly stable fragment, often the base peak. Confirms the 4-alkylaniline structure. |

| 119, 133, 147, etc. | [C6H4NH2(CH2)n]+ | Cleavage along the alkyl chain | Characteristic pattern for long alkyl chains. |

Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry (IM-MS), provides valuable information about the three-dimensional shape of an ion as it travels through a buffer gas under the influence of an electric field. nih.gov For this compound, IMS can be used to investigate its gas-phase conformation.

The technique separates ions based on their collision cross-section (CCS), which is a measure of their size and shape. This allows for the differentiation of isomers that have the same mass but different structures. For instance, IMS could readily distinguish this compound from other isomers such as N-(8-methylnonyl)aniline or an aniline with a different branched alkyl chain of the same mass. Studies on simpler isomeric alkyl anilines, like butylaniline, have demonstrated that ring-alkylated isomers (para-substituted) are conformationally distinct from N-alkylated isomers, exhibiting longer drift times due to their less compact structure. nih.gov

Furthermore, IMS could potentially reveal information about the conformational flexibility of the 8-methylnonyl chain in the gas phase. Different conformers (e.g., folded vs. extended) would present different CCS values, potentially leading to the observation of multiple features in the ion mobilogram, providing a deeper understanding of the molecule's intrinsic structural dynamics.

X-ray Crystallography for Solid-State Structure

While a specific crystal structure for this compound is not publicly documented, the principles of X-ray crystallography allow for a predictive analysis of its solid-state arrangement based on its molecular components. wikipedia.orgnih.gov X-ray crystallography determines the precise arrangement of atoms in a crystal by analyzing the diffraction pattern of an X-ray beam scattered by the electrons of the atoms. libretexts.orgnih.gov

The solid-state structure of this compound would be dictated by a balance of intermolecular forces that drive its self-assembly into an ordered, crystalline lattice. The molecule's amphiphilic nature, with a polar aniline "head" and a large, nonpolar alkyl "tail," is the primary determinant of its crystal packing.

It is highly probable that the molecules would arrange in a lamellar (layered) or interdigitated fashion. In such a supramolecular assembly, the long 8-methylnonyl chains would align with each other, maximizing favorable van der Waals interactions. These interactions, often referred to as a "fastener effect," are a dominant force in the crystallization of long-chain organic molecules. Simultaneously, the aniline head groups would segregate and interact with each other, primarily through hydrogen bonding. This segregation of polar and nonpolar domains is a common motif in the crystal engineering of amphiphilic molecules.

The stability and specific geometry of the crystal lattice are governed by a hierarchy of intermolecular interactions.

Table 2: Key Intermolecular Interactions in the Crystalline Phase of this compound

| Interaction Type | Participating Groups | Description | Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bonding | Aniline (-NH2) groups | The N-H bonds act as hydrogen bond donors, and the nitrogen lone pair can act as an acceptor. | Formation of specific directional linkages (e.g., chains or dimers) between aniline head groups. |

| Van der Waals Forces | 8-Methylnonyl chains | Weak, non-directional forces arising from temporary fluctuations in electron density. | Primary driving force for the packing of the long alkyl tails, leading to dense, space-filling arrangements. |

| π-π Stacking | Aniline rings | Attraction between the electron clouds of adjacent aromatic rings. | Can contribute to the stabilization of the packing of the aniline head groups, often in an offset or herringbone arrangement. |

The primary amino group (-NH2) of the aniline moiety is a classic hydrogen bond donor. In the solid state, it is expected to form robust hydrogen bonding networks. The two N-H protons can interact with the nitrogen atom of a neighboring molecule, leading to the formation of N-H···N hydrogen bonds. These interactions are highly directional and are fundamental in organizing the polar regions of the crystal structure.

Common motifs that could arise from these interactions include:

Chains: Each aniline molecule donates a hydrogen bond to one neighbor and accepts one from another, forming one-dimensional chains that propagate through the crystal.

Dimers: Two aniline molecules could form a cyclic dimer through a pair of N-H···N bonds. These dimeric units would then pack together, stabilized by weaker forces.

Understanding Intermolecular Interactions in Crystalline Phases

Weak Non-Covalent Interactions Involving the Alkyl Chain

The long, branched 8-methylnonyl substituent of this compound is a key structural feature that significantly influences its physical properties and intermolecular interactions. While the aniline head facilitates hydrogen bonding and π-π stacking, the alkyl chain primarily engages in a variety of weak non-covalent interactions. These interactions, although individually modest in strength, collectively play a crucial role in the molecule's conformational flexibility, aggregation behavior, and interactions with its environment.

The primary types of weak non-covalent interactions involving the 8-methylnonyl chain are van der Waals forces, C-H···π interactions, and hydrophobic effects. The extended and flexible nature of the alkyl chain allows it to adopt numerous conformations, maximizing these stabilizing interactions in both the solid state and in solution.

Detailed Research Findings:

Spectroscopic investigations, while not directly isolating each weak interaction, provide experimental evidence of their collective impact. For example, shifts in the vibrational frequencies of C-H bonds in the alkyl chain observed through FT-IR and Raman spectroscopy can indicate changes in the local environment and the presence of intermolecular interactions. Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through techniques like the Nuclear Overhauser Effect (NOE), can provide information about the spatial proximity of the alkyl chain protons to the aromatic ring or to other molecules, confirming the presence of intramolecular and intermolecular interactions.

The branched nature of the 8-methylnonyl group, with a methyl substituent at the eighth carbon, introduces steric considerations that influence how the chain packs and interacts with neighboring molecules. This branching can disrupt the regular packing that might be observed with a linear alkyl chain, potentially leading to different polymorphic forms in the solid state with distinct intermolecular interaction patterns.

In solution, the hydrophobic effect is a dominant driving force. The nonpolar alkyl chain will tend to minimize its contact with polar solvents, leading to aggregation or preferential partitioning into nonpolar environments. This behavior is critical in various applications, such as in the formation of self-assembled monolayers or in its function as a component in complex formulations.

The interplay of these weak non-covalent interactions dictates the supramolecular chemistry of this compound, influencing its solubility, melting point, and its ability to interact with other molecules and surfaces.

Below is a table summarizing the key weak non-covalent interactions involving the 8-methylnonyl chain of this compound, with typical energy ranges derived from computational studies on similar molecular systems.

| Interaction Type | Interacting Moieties | Typical Energy Range (kcal/mol) | Significance |

| Van der Waals (Dispersion) Forces | Alkyl chain C-H bonds with neighboring molecules | 0.1 - 2.0 | Primary contributor to intermolecular attraction and packing in the condensed phase. The long chain allows for a large surface area of interaction. |

| C-H···π Interactions | C-H bonds of the alkyl chain with the π-system of the aniline ring (intramolecular) or neighboring aromatic rings (intermolecular) | 0.5 - 2.5 | Influences the conformation of the alkyl chain relative to the aromatic ring and contributes to the stability of crystal packing and molecular aggregates. |

| Hydrophobic Effect | Exclusion of the nonpolar alkyl chain from polar environments (e.g., water) | Not a direct interaction, but a thermodynamic driving force | Governs the behavior in aqueous or other polar media, promoting aggregation and interaction with other nonpolar species. |

| Steric Repulsion | Crowding between the branched methyl group and other parts of the molecule or neighboring molecules | Energetically unfavorable | Influences the accessible conformations of the alkyl chain and the overall molecular packing, preventing overly close contacts. |

V. Theoretical and Computational Chemistry of 4 8 Methylnonyl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are foundational to modern chemistry, allowing for the determination of a molecule's electronic structure and the prediction of its chemical behavior. These methods solve approximations of the Schrödinger equation to yield information about molecular geometries, orbital energies, and charge distributions.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. mdpi.commdpi.comnih.gov It offers a favorable balance between accuracy and computational cost, making it a practical choice for studying relatively large molecules like 4-(8-Methylnonyl)aniline.

A primary application of DFT is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, this involves optimizing the structure of the aniline (B41778) ring and, crucially, the conformation of the flexible 8-methylnonyl side chain.

Due to the free rotation around its numerous carbon-carbon single bonds, the alkyl chain can adopt a vast number of different shapes or conformers. utdallas.edu Conformational analysis using DFT is employed to identify the lowest-energy conformers, which are the most likely to exist under normal conditions. The calculations would likely reveal that extended, zig-zag chain conformations are energetically favorable, minimizing steric hindrance. The table below presents typical bond lengths and angles for the core aniline structure, which would be refined during a full geometry optimization.

| Parameter | Atom Pair/Triplet | Typical Value |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.40 Å |

| Bond Length | C-N | ~1.43 Å |

| Bond Length | N-H | ~1.01 Å |

| Bond Length | C-H (aromatic) | ~1.09 Å |

| Bond Angle | C-C-C (aromatic) | ~120° |

| Bond Angle | C-N-H | ~113° |

| Bond Angle | H-N-H | ~110° |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ucsb.eduwikipedia.orgepfl.ch The HOMO, as the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom's lone pair. ucsb.eduresearchgate.net The electron-donating nature of the long alkyl chain increases the energy of the HOMO, making the molecule more nucleophilic and thus more reactive toward electrophiles than unsubstituted aniline. The LUMO would be distributed over the aromatic ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. malayajournal.orgresearchgate.net DFT calculations provide quantitative values for these orbital energies.

| Molecular Orbital | Description | Predicted Energy (Illustrative) |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital (Electron Donor) | -5.1 eV |

| LUMO | Lowest Unoccupied Molecular Orbital (Electron Acceptor) | 0.3 eV |

| Energy Gap (ΔE) | LUMO - HOMO (Indicator of Reactivity) | 5.4 eV |

DFT calculations can map the electron density distribution across a molecule, allowing for the assignment of partial atomic charges. nih.gov These charges indicate which parts of the molecule are electron-rich (negative charge) or electron-poor (positive charge) and are crucial for predicting intermolecular interactions and sites of reaction.